3-Cyanopicolinimidamide
Description
3-Cyanopicolinimidamide is a heterocyclic organic compound featuring a pyridine backbone substituted with a cyano (-CN) group at the 3-position and an imidamide (-C(=NH)NH₂) moiety. The cyano group confers strong electron-withdrawing effects, likely enhancing reactivity in nucleophilic substitutions or hydrogen-bonding interactions compared to halogenated analogs. Its molecular formula is inferred as C₇H₅N₄, with a molecular weight of ~145.14 g/mol, assuming structural similarity to 3-chloropicolinimidamide (C₆H₅ClN₂O, MW 156.57 g/mol) .
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-cyanopyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6N4/c8-4-5-2-1-3-11-6(5)7(9)10/h1-3H,(H3,9,10) |
InChI Key |
VIELCQMPNJLDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopicolinimidamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyanopicolinimidamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Reaction with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-Cyanopicolinimidamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyanopicolinimidamide involves its role as a ligand in catalytic reactions. It facilitates the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: With 4 H-bond acceptors (vs. 2–3 in chlorinated analogs), this compound may exhibit higher polarity and lower solubility in nonpolar solvents .
- The cyano analog is predicted to follow similar trends but with enhanced solubility in alcohols due to H-bonding .
Bioactivity and Pharmacological Potential
| Compound Name | Enzyme Inhibition Potential | Metabolic Stability (Predicted) | Bioavailability Score |
|---|---|---|---|
| This compound* | High (cyano enhances binding) | Moderate to High | 0.55 |
| 3-Chloropicolinimidamide | Moderate | Low (prone to dechlorination) | 0.45 |
| 3,5-Dichloropicolinimidamide HCl | Low | Low (steric hindrance) | 0.35 |
Key Observations :
- Enzyme Interactions: The cyano group’s strong electron-withdrawing nature may improve binding affinity to enzymes (e.g., kinase inhibitors) compared to chlorinated analogs, which rely on halogen bonding .
- Metabolic Stability: Chlorinated compounds are susceptible to metabolic dehalogenation, whereas the cyano group may resist hydrolysis, enhancing stability .
Key Observations :
- Toxicity: Chlorinated analogs exhibit skin/eye irritation risks, while this compound may pose cyanide release risks under extreme conditions (e.g., combustion).
- Handling: Both classes require gloves and eye protection, but cyano derivatives demand additional ventilation to prevent inhalation of volatile byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
